molecular formula C13H17BrN2O B1529048 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde CAS No. 1704073-21-1

3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde

Cat. No. B1529048
M. Wt: 297.19 g/mol
InChI Key: UMKVYWQNLXNXGY-UHFFFAOYSA-N
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Description

“3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde” is a chemical compound used in scientific research. It exhibits diverse applications, aiding in the development of new drugs and understanding biological processes. Its molecular formula is C13H17BrN2O and has a molecular weight of 297.19 .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde” can be analyzed using various spectroscopic techniques. For instance, related compounds’ structures were determined using 1H-NMR, 13C-NMR, MS, and elemental analyses .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel compounds and their structural analysis through methods such as X-ray crystallography, vibrational spectroscopy (FT–IR and FT–Raman), and DFT calculations is a common application area. For instance, the synthesis and comprehensive structural investigation of similar bromo-substituted benzaldehyde derivatives have been reported, highlighting their potential in understanding molecular geometry, electronic properties, and intermolecular interactions (Arunagiri et al., 2018).

Antimicrobial Activity

Compounds structurally related to 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde have been explored for their antimicrobial properties. The synthesis of certain bromo-substituted compounds and their evaluation against various microbial strains suggest that these derivatives can serve as promising candidates for developing new antimicrobial agents (Цялковский et al., 2005).

Catalysis

In the realm of catalysis, bromo-substituted benzaldehydes have been utilized as key intermediates in various organic transformations. For example, studies have demonstrated their effectiveness in catalyzing the synthesis of complex organic molecules, highlighting their role in facilitating bond formations and promoting specific reaction pathways (Gascón et al., 2009).

Material Science

The application of bromo-substituted benzaldehyde derivatives in material science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination compounds, has been explored. These compounds serve as ligands in forming structures with unique properties, useful for catalysis, gas storage, and separation technologies (Amudha et al., 1999).

Organic Synthesis

Bromo-substituted benzaldehydes are pivotal intermediates in organic synthesis, facilitating the construction of complex molecules. They are employed in reactions such as the Knoevenagel condensation, benzoin condensation, and various cross-coupling reactions, showcasing their versatility in building diverse organic frameworks (Dubost et al., 2011).

properties

IUPAC Name

3-bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-2-15-5-7-16(8-6-15)13-4-3-11(10-17)9-12(13)14/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKVYWQNLXNXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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